3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine

Lipophilicity Physicochemical Property Drug Design

SAR campaigns using generic azetidine or phenoxy analogs often yield irreproducible results due to subtle steric/electronic mismatches. 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine (CAS 954226-12-1) provides a structurally precise building block with a unique 4-fluoro-3-methylphenoxy substitution pattern (cLogP 1.73, MW 195.23, TPSA 21.3 Ų, 1 HBD) that cannot be replicated by des-methyl or positional isomers. • S1P receptor modulator pharmacophore: aligned with US8623856B2 for focused library synthesis & S1P1/S1P3 selectivity optimization • CNS MPO-compatible: low MW, moderate lipophilicity, and minimal HBD count favor blood-brain barrier penetration • Supplied at ≥98% purity with standard pack sizes 10 mg-100 mg; bulk custom synthesis available on request

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
CAS No. 954226-12-1
Cat. No. B3174666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine
CAS954226-12-1
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC2CNC2)F
InChIInChI=1S/C11H14FNO/c1-8-4-10(2-3-11(8)12)14-7-9-5-13-6-9/h2-4,9,13H,5-7H2,1H3
InChIKeyZYIYTFRSYXGQAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine: Chemical Profile & Specifications


3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine (CAS 954226-12-1) is a heterocyclic building block belonging to the class of 3-substituted azetidines, defined by an azetidine ring linked via a methylene bridge to a 4-fluoro-3-methylphenoxy moiety . The compound has a molecular formula of C11H14FNO and a molecular weight of 195.23 g/mol . The 4-fluoro-3-methyl substitution pattern on the phenoxy ring distinguishes it from simpler 4-fluoro analogs (e.g., CAS 954224-21-6, MW 181.21) [1] by increasing both molecular weight (+14 Da) and calculated lipophilicity (cLogP: 1.73 versus 1.6) [2], which may influence its partitioning and binding behavior in medicinal chemistry applications. Commercially, it is typically supplied with a purity specification of 95%+ to 98% and is intended exclusively for research and development use, not for therapeutic or diagnostic purposes .

3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine: Substitution Risks with Analogues


While the azetidine core is a common motif in medicinal chemistry building blocks, the specific 4-fluoro-3-methylphenoxy substitution pattern on 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine (CAS 954226-12-1) confers a unique combination of steric, electronic, and physicochemical properties that cannot be reliably replicated by generic or closely related analogs. Even a single atom deletion or positional isomerism can dramatically alter a compound's interaction with biological targets. For instance, the removal of the 3-methyl group to yield the des-methyl analog 3-[(4-fluorophenoxy)methyl]azetidine (CAS 954224-21-6) reduces the molecular weight by 14 Da and lowers the calculated XLogP3-AA from 1.73 to 1.6 [1]. This seemingly minor change can substantially impact target binding affinity, as evidenced by related azetidine series where specific substitution patterns are critical for potency and selectivity [2][3]. Furthermore, moving the fluorine substituent from the 4-position to the 3-position on the phenyl ring, or removing the methyl group entirely, creates distinct electronic environments around the phenoxy ring that can disrupt key hydrophobic interactions or alter the basicity of the azetidine nitrogen [2]. Therefore, generic substitution with an 'azetidine' or 'phenoxy' building block of similar molecular weight is not a scientifically sound practice and may lead to irreproducible results or failed structure-activity relationship (SAR) campaigns.

3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine: Differential Evidence vs. Comparators


Lipophilicity Impact of 3-Methyl Group

The presence of the 3-methyl group on the phenoxy ring in the target compound (CAS 954226-12-1) confers a measurable increase in lipophilicity compared to its des-methyl analog, 3-[(4-fluorophenoxy)methyl]azetidine (CAS 954224-21-6) [1]. This is a direct structural consequence of the additional methyl substituent .

Lipophilicity Physicochemical Property Drug Design

Azetidine vs. Piperidine Scaffold Rigidity

A key structural analog in the broader chemical space is 4-(4-fluoro-3-methylphenoxy)piperidine, which shares the identical 4-fluoro-3-methylphenoxy group but features a six-membered piperidine ring instead of a four-membered azetidine ring . The azetidine ring in the target compound is significantly more strained and conformationally rigid than piperidine [1][2]. The different ring sizes directly impact the pKa of the basic nitrogen (azetidine: ~9.37 predicted ; piperidine: ~10.6) and the vector of the nitrogen lone pair, which is crucial for hydrogen bonding and ionic interactions with biological targets [1].

Conformational Rigidity Receptor Fit Scaffold Hopping

S1P Receptor Modulator Pharmacophore

A patent family (US8623856B2) describes phenoxy-azetidine derivatives as potent modulators of sphingosine-1-phosphate (S1P) receptors, a key target in immunology and inflammation [1]. The SAR analysis within this patent demonstrates that the substitution pattern on the phenoxy ring (including halogen and alkyl groups) is a primary determinant of both potency (EC50) and selectivity (S1P1 vs. S1P3) [1][2]. While the specific 4-fluoro-3-methyl substitution of CAS 954226-12-1 is not explicitly exemplified in this patent, the class-level evidence confirms that the azetidine core and the phenoxy substitution work in concert to achieve the desired biological activity [1].

S1P Receptor Structure-Activity Relationship Immunomodulation

CNS Penetration Potential

The physicochemical properties of 3-[(4-fluoro-3-methylphenoxy)methyl]azetidine (MW = 195.23; cLogP = 1.73; TPSA = 21.3 Ų; HBD = 1; HBA = 3) align closely with established guidelines for optimal CNS drug-likeness [1][2]. This contrasts with many larger or more polar azetidine analogs that fall outside these optimal CNS multiparameter optimization (MPO) ranges [2].

Blood-Brain Barrier CNS Drug Discovery Drug Likeness

Commercial Availability & Purity Advantage

A practical differentiator for procurement is the compound's established commercial supply chain and defined purity specifications. 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine (CAS 954226-12-1) is readily available from multiple reputable vendors (e.g., Leyan, AKSci, Chemenu) with a standard purity of 95% to 98% . This contrasts with many close structural analogs, which may be custom synthesis items with longer lead times, undefined purity, or limited stock .

Sourcing Purity Supply Chain

3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine: Best-Fit Application Scenarios


S1P Receptor Modulator Lead Optimization

Based on the compound's structural alignment with the phenoxy-azetidine pharmacophore disclosed in US8623856B2 [1], this building block is an ideal starting point for medicinal chemistry campaigns focused on developing novel sphingosine-1-phosphate (S1P) receptor modulators. Researchers can use CAS 954226-12-1 as a core scaffold for synthesizing focused libraries to explore SAR around the 4-fluoro-3-methylphenoxy motif, aiming to optimize potency, selectivity (S1P1 vs. S1P3), and in vivo efficacy for autoimmune or inflammatory disease models.

CNS-Penetrant Compound Synthesis

Given its favorable physicochemical profile—low molecular weight (195.23 g/mol), moderate lipophilicity (cLogP = 1.73), low TPSA (21.3 Ų), and only one hydrogen bond donor —this azetidine is particularly well-suited for the synthesis of compounds intended to cross the blood-brain barrier [2]. It serves as a high-value building block for creating diverse compound libraries targeting CNS disorders such as depression, anxiety, pain, or neurodegenerative diseases, where passive permeability and low efflux liability are essential design criteria.

Asymmetric Synthesis & Chiral Auxiliaries

Azetidines, due to their inherent ring strain and defined geometry, are valuable components in asymmetric catalysis [3]. 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine can be functionalized or used as a precursor to create novel chiral ligands or organocatalysts. Its specific substitution pattern may impart unique steric and electronic influences on the reactive nitrogen center, potentially leading to new selectivities in asymmetric transformations compared to simpler azetidine analogs.

Chemical Biology Probe Development

The compound's moderate size and defined functional groups (secondary amine, ether linkage) make it amenable to further derivatization, including conjugation with biotin, fluorescent tags, or photoaffinity labels. It can serve as a starting point for synthesizing chemical biology probes (e.g., activity-based probes or affinity-based probes) to investigate the biological targets and functions of the phenoxy-azetidine chemotype. Its commercial availability with reliable purity ensures reproducibility in these sensitive biochemical assays.

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